molecular formula C15H15N3O6S B2792213 Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate CAS No. 397279-10-6

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate

Cat. No.: B2792213
CAS No.: 397279-10-6
M. Wt: 365.36
InChI Key: XAOJWMAJJXXVHW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with ethyl bromoacetate to form ethyl 2-(4-nitrophenoxy)acetate. This intermediate is then reacted with thioamide and chloroacetyl chloride to form the thiazole ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.

    Condensation: Reagents such as acetic anhydride can be used for condensation reactions.

Major Products Formed

    Reduction: 2-(2-(2-(4-aminophenoxy)acetamido)thiazol-4-yl)acetate.

    Hydrolysis: 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the nitrophenoxy group.

    2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate: Contains a chlorophenoxy group instead of a nitrophenoxy group.

Uniqueness

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate is unique due to the presence of the nitrophenoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research in various fields .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-2-23-14(20)7-10-9-25-15(16-10)17-13(19)8-24-12-5-3-11(4-6-12)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOJWMAJJXXVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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